![molecular formula C9H11NO4S B1322712 3-[Methyl(methylsulfonyl)amino]benzoic acid CAS No. 89469-46-5](/img/structure/B1322712.png)

3-[Methyl(methylsulfonyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

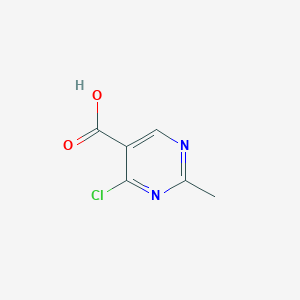

3-[Methyl(methylsulfonyl)amino]benzoic acid is a compound that can be associated with a variety of chemical and pharmacological properties. It is structurally related to benzoic acid derivatives, which are significant in drug molecules and natural products. The presence of a methylsulfonyl group suggests potential biological activity and relevance in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to 3-[Methyl(methylsulfonyl)amino]benzoic acid involves various strategies. For instance, a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with antiarrhythmic activity were synthesized, indicating the potential for diverse substitutions on the benzoic acid framework . Another study describes the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes using a radical relay strategy, which could be related to the synthesis of 3-[Methyl(methylsulfonyl)amino]benzoic acid by highlighting the versatility of methylsulfonyl group incorporation . Additionally, a new synthesis method for 4-(methylsulfonyl)benzoic acid has been reported, which could be adapted for the synthesis of the 3-substituted isomer .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the FT-IR, HOMO-LUMO, NBO, and MEP analysis of a methylsulfanyl derivative provides insights into the electronic structure and potential reactivity of the molecule . Similarly, the crystal and molecular-electronic structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers have been investigated, which could inform the structural analysis of 3-[Methyl(methylsulfonyl)amino]benzoic acid .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is significant for their potential applications. Meta-C–H functionalization of benzoic acid derivatives has been achieved using a nitrile-based sulfonamide template, which could be relevant for the functionalization of the 3-position in 3-[Methyl(methylsulfonyl)amino]benzoic acid . Additionally, the synthesis of benzimidazoles using sulfonic acid functionalized imidazolium salts/FeCl3 indicates the potential for catalytic systems to facilitate reactions involving benzoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[Methyl(methylsulfonyl)amino]benzoic acid can be inferred from related compounds. For instance, the benzoic acid moiety is known to impart stress tolerance in plants, suggesting that derivatives like 3-[Methyl(methylsulfonyl)amino]benzoic acid may also influence biological systems . The use of dimethyl sulfoxide as a solvent for the ninhydrin reaction in amino acid analysis indicates the solubility and interaction of sulfonyl-containing compounds with other chemical entities . Furthermore, the synthesis and properties of amino acid sulfones provide insights into the behavior of sulfur-containing compounds .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

The research is conducted in the field of Chemistry , specifically in the synthesis of novel heterocyclic compounds .

Summary of the Application

The compound is used in the synthesis of novel heterocyclic compounds through a multi-step process involving azo dye (S1), ester (S2), and hydrazide (S3) .

Methods of Application or Experimental Procedures

Initially, azo dye (S1) is synthesized through the reaction between resorcinol and p-aminobenzoic acid. Subsequently, ester (S2) is formed by reacting azo dye (S1) with concentrated sulfuric acid. Hydrazide (S3) is then synthesized by reacting ester (S2) with 80% hydrazine hydrate .

Further reactions of hydrazide (S3) with various anhydrides (maleic anhydride, phthalic anhydride, 3-nitrophthalic anhydride, and succinic anhydride) result in cyclization facilitated by acetic acid, yielding six-membered heterocyclic compounds .

Additionally, compound S3 undergoes cyclization with acetyl acetone, ethyl acetoacetate, methyl acetoacetate, and diethyl malonate to produce five-membered heterocyclic compounds .

Summary of the Results or Outcomes

The biological activity of these synthesized compounds is also investigated . The prepared compounds are characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Elemental Analysis (CHNS) .

Glucose Analysis

In the field of Biochemistry , “3-[Methyl(methylsulfonyl)amino]benzoic acid” has been used to analyse glucose content from the extraction of starch and soluble sugars .

Acidity of Substituted Benzoic Acids

In Organic Chemistry , substituted benzoic acids, including “3-[Methyl(methylsulfonyl)amino]benzoic acid”, are studied for their acidity. The conjugate base of benzoic acid is stabilized by electron-withdrawing groups, which makes the acid more acidic .

Synthesis of Heterocyclic Compounds

In the field of Organic Chemistry , this compound is used in the synthesis of various heterocyclic compounds . The process involves multiple steps and the resulting compounds are characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Elemental Analysis (CHNS) .

Eigenschaften

IUPAC Name |

3-[methyl(methylsulfonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-10(15(2,13)14)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCROBQKZVFBCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC(=C1)C(=O)O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623675 |

Source

|

| Record name | 3-[(Methanesulfonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Methyl(methylsulfonyl)amino]benzoic acid | |

CAS RN |

89469-46-5 |

Source

|

| Record name | 3-[(Methanesulfonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)